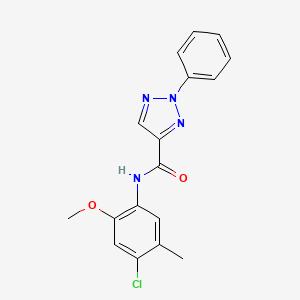
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, also known as CMT-3, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and bone diseases.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMPs, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide prevents the breakdown of ECM proteins, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide a potential treatment for bone diseases such as osteoporosis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.
将来の方向性
There are numerous future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide. One potential area of research is the development of novel derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide that possess improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide for the treatment of various diseases. Finally, there is a need for more research into the potential side effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, in order to better understand its safety profile.
合成法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to possess potent anti-tumor properties, with the ability to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-8-14(16(24-2)9-13(11)18)20-17(23)15-10-19-22(21-15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYANSQTGOAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
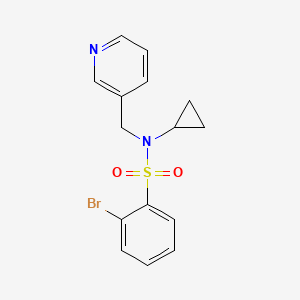
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
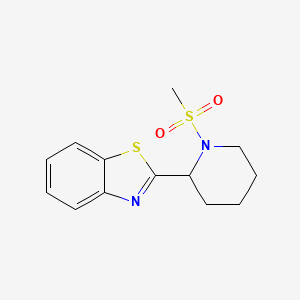
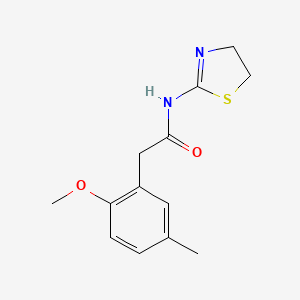

![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
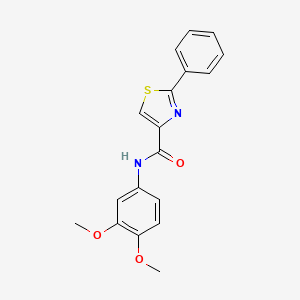
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)